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Introduction

Titanium aluminide (TiAl) alloys are a class of intermetallic compounds that possess a unique
combination of low density, high specific strength, good creep resistance, and excellent
oxidation resistance at elevated temperatures. These properties make them highly attractive for
applications in the aerospace, automotive, and energy sectors, particularly for components
such as turbine blades, turbocharger wheels, and exhaust valves. However, the inherent
brittleness and poor workability of TiAl alloys at room temperature pose significant challenges
to conventional manufacturing processes.

Laser Metal Deposition (LMD), a form of Directed Energy Deposition (DED), has emerged as a
promising additive manufacturing technique for fabricating complex, near-net-shape TiAl
components. LMD offers several advantages, including design flexibility, reduced material
waste, and the ability to create functionally graded materials. The process involves melting a
stream of metallic powder with a focused laser beam and depositing it onto a substrate,
building the component layer by layer.

Despite its potential, the successful LMD of TiAl is challenging due to the material's
susceptibility to cracking caused by high thermal gradients and residual stresses inherent to
the process. To overcome these challenges, careful control of process parameters, preheating
of the substrate, and post-deposition heat treatments are crucial.
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These application notes provide a comprehensive overview and detailed protocols for the laser
metal deposition of gamma titanium aluminide (y-TiAl) components, with a focus on the
widely studied Ti-48Al-2Cr-2Nb alloy. The information is intended to guide researchers and
scientists in developing and optimizing the LMD process for producing high-quality, crack-free
TiAl components.

Data Presentation

Laser Metal Deposition Process Parameters for Titanium
Aluminide Alloys

The selection of appropriate process parameters is critical to achieving a stable melt pool, good
metallurgical bonding, and a defect-free microstructure. The following table summarizes typical
LMD process parameters used for various TiAl alloys, compiled from multiple research studies.
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] TNM™-B1 (Ti- i General
Ti-48Al-2Cr- GE4822 (Ti- _
Parameter 43.5AI-4Nb- Recommendati
2Nb 48Al-2Cr-2Nb)
1Mo-0.1B) ons & Remarks

Higher power
can increase
deposition rate
but may lead to
excessive
melting and

Laser Power (W) 300 - 1600 400 - 1200 600 - 1500 elemental loss
(especially Al).
Needs to be
balanced with
scan speed and
powder feed
rate.

Slower speeds
increase energy
input, which can
help reduce
3-15 5-20 8-12 cooling rates and

prevent cracking,

Scanning Speed

(mm/s)

but may lead to
coarser

microstructures.

Must be
sufficient to
ensure a
continuous and
2-10 3-12 4-8 stable deposition

process. Too

Powder Feed

Rate ( g/min)

high a rate can
lead to lack of

fusion defects.

© 2025 BenchChem. All rights reserved. 3/21 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

A larger beam
diameter can
create a larger
1-4 2-5 2-4 melt pool,
potentially

Laser Beam

Diameter (mm)

reducing thermal

gradients.

Argon is typically
used to shield
the melt pool
from oxidation.

2 - 5 (Argon) 3 - 6 (Argon) 2 - 5 (Argon) Flow rate affects

Carrier Gas Flow

Rate (L/min)
powder stream

focus and
shielding
effectiveness.

Provides
additional
protection
Shielding Gas against
Flow Rate 10 - 20 (Argon) 12 - 25 (Argon) 10 - 20 (Argon) atmospheric
(L/min) contamination of
the melt pool and
surrounding

area.

Crucial for crack
prevention.
Preheating

above the brittle-
Substrate

Preheating 500 - 1100 600 - 1000 800 - 1100
Temp. (°C)

to-ductile
transition
temperature
(BDTT, ~700-
800°C) is often

necessary.[1]
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The overlap
between
adjacent tracks
influences the

Hatch Spacing surface

(mm) 05-15 0.6-1.8 0.7-1.2 roughness and
the potential for
porosity. A 30-
50% overlap is

common.

Determined by

the powder feed

rate and
Layer Thickness scanning speed.
0.3-1.0 04-1.2 05-0.9 )
(mm) Thinner layers

generally result
in a better

surface finish.

Experimental Protocols
Protocol for Laser Metal Deposition of a Ti-48Al-2Cr-2Nb
Component

This protocol outlines the step-by-step procedure for fabricating a TiAl component using LMD.
3.1.1. Materials and Equipment

o Powder: Pre-alloyed Ti-48Al-2Cr-2Nb powder with a particle size distribution of 45-150 pm.
The powder should be stored in a desiccator to prevent moisture absorption.

o Substrate: A Ti-6Al-4V or a compatible TiAl plate of at least 6 mm thickness. The surface
should be grit-blasted and cleaned with acetone or ethanol prior to deposition.

e LMD System: A commercial LMD system equipped with a high-power fiber or disk laser (e.g.,
1-4 kW), a coaxial powder feeding nozzle, and a multi-axis motion system.
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» Controlled Atmosphere: An argon-filled glovebox or a local shielding gas delivery system to
maintain an inert atmosphere with oxygen levels below 50 ppm.

e Substrate Preheating System: An induction heater or a resistive heating plate capable of
reaching and maintaining temperatures up to 1100°C.

o Personal Protective Equipment (PPE): Laser safety goggles appropriate for the laser
wavelength, heat-resistant gloves, and a respirator for handling powders.

3.1.2. Procedure

o Powder Preparation: Dry the Ti-48AI-2Cr-2Nb powder in a vacuum oven at 120°C for at least
2 hours to remove any adsorbed moisture.

e Substrate Preparation: Secure the substrate plate to the build platform of the LMD system.
e System Setup and Calibration:

o Load the dried powder into the powder feeder.

o Calibrate the powder feed rate to the desired value (e.g., 5 g/min).

o Set up the local shielding gas flow to ensure complete coverage of the deposition zone.

o Position the laser nozzle at the correct stand-off distance from the substrate (typically 10-
15 mm).

o Focus the laser beam on the substrate surface.
e Preheating:

o Heat the substrate to the target preheating temperature (e.g., 900°C) using the preheating
system.

o Allow the temperature to stabilize for at least 30 minutes before starting the deposition.

e Deposition Process:
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[e]

Program the LMD system with the desired CAD model and process parameters (refer to
Table 2.1).

[e]

Initiate the deposition process, ensuring that the first layer is well-adhered to the substrate.

(¢]

Monitor the process for any instabilities, such as powder stream fluctuations or melt pool
irregularities.

o

Maintain the preheating temperature throughout the build.
e Cooling:
o After the deposition is complete, turn off the laser and powder feeder.

o Allow the component to cool down slowly to room temperature under the inert
atmosphere. A controlled cooling rate of less than 10°C/min is recommended to minimize
thermal stresses.

e Post-Processing:

o Once cooled, carefully remove the component from the substrate, often requiring wire
EDM.

o The as-built component will likely require further post-processing, such as heat treatment
and surface finishing.

Visualization
Experimental Workflow for LMD of Titanium Aluminide
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Caption: Experimental workflow for Laser Metal Deposition of TiAl components.
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To be continued with sections on Mechanical Properties, Microstructure Characterization, Heat
Treatment Protocols, and additional diagrams. | will now proceed to the next step to generate
these sections. | will now continue with the application notes, focusing on the mechanical
properties and the protocol for microstructure characterization of LMD-produced TiAl
components. | will create a table summarizing the mechanical properties and a detailed step-
by-step protocol for metallographic analysis. | will also generate a Graphviz diagram illustrating
the relationship between LMD process parameters, the resulting microstructure, and the final
mechanical properties. As before, | will synthesize this information from the previously
conducted searches. If | encounter any specific gaps in the data required for these sections, |
will perform targeted searches.

Continuing from the previous response:

Data Presentation (Continued)

Mechanical Properties of LMD Titanium Aluminide
Components

The mechanical properties of LMD-fabricated TiAl components are highly dependent on the
processing conditions, post-deposition heat treatments, and the resulting microstructure. The
following table presents a summary of typical room temperature mechanical properties for LMD
Ti-48Al-2Cr-2Nb.
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After Heat
Wrought/Cast
Treatment (e.g.,

Property As-Deposited S (for Remarks

) comparison)
Annealing)

As-deposited
strength can be
high due to fine,
non-equilibrium
microstructures.
Ultimate Tensile Heat treatment
Strength (MPa) 000 -850 700950 250 - 750 can further
enhance strength
through
microstructural
homogenization

and optimization.

The fine grain
size in LMD
components
contributes to a
Yield Strength higher yield
(MPa) 500 - 750 600 - 850 450 - 650 strength
compared to
coarser-grained
cast or wrought

counterparts.
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Ductility is a
major challenge
for TiAl alloys.
As-deposited
Elongation to components are
Failure (%) <10 10-25 05-20 often very brittle.
Post-deposition
heat treatment is
essential to

improve ductility.

The high
hardness in the
as-deposited
state is attributed
400 - 600 350 - 450 300 - 400 to fine dendritic
and martensitic

Microhardness
(HV)

structures
resulting from

rapid cooling.

Heat treatment to
produce a fully
lamellar or
Fracture duplex
Toughness 10-15 15-25 12-22 microstructure is
(MPa-m?/2) crucial for
improving
fracture

toughness.

Note: The values presented are indicative and can vary significantly based on specific process
parameters and heat treatment cycles.

Experimental Protocols (Continued)
Protocol for Microstructure Characterization of LMD TiAl
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This protocol describes the procedure for preparing and analyzing the microstructure of LMD-
produced TiAl components.

3.2.1. Equipment and Materials
e Sectioning: Low-speed diamond saw or wire electrical discharge machining (EDM).

e Mounting: Hot or cold mounting press and appropriate mounting resin (e.g., phenolic or
epoxy).

» Grinding and Polishing: Automated or manual grinding/polishing machine, SiC grinding
papers (240 to 1200 grit), diamond suspensions (e.g., 9 pum, 3 um, 1 um), and a final
polishing suspension (e.g., 0.05 um colloidal silica).

e Etching: Kroll's reagent (e.g., 2% HF, 6% HNOs, 92% H20) or a modified etchant for TiAl.

e Microscopy: Optical microscope, Scanning Electron Microscope (SEM) with Energy
Dispersive X-ray Spectroscopy (EDS) and Electron Backscatter Diffraction (EBSD)
capabilities.

e Phase Analysis: X-ray Diffractometer (XRD).

o PPE: Acid-resistant gloves, safety glasses, and a fume hood for etching.
3.2.2. Procedure

e Sectioning:

o Extract a representative sample from the LMD component. For anisotropic
microstructures, sectioning along both the build direction (longitudinal) and perpendicular
to it (transverse) is recommended.

o Use a low-speed diamond saw with ample cooling to minimize deformation.
e Mounting:

o Clean the sectioned sample with an ultrasonic bath in ethanol.
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o Mount the sample in a resin to facilitate handling during grinding and polishing.
e Grinding:
o Begin grinding with a coarse SiC paper (e.g., 240 grit) to planarize the surface.

o Proceed with progressively finer SiC papers (e.g., 400, 600, 800, 1200 grit), ensuring to
rinse the sample between each step to remove abrasive particles.

e Polishing:

o Polish the sample using diamond suspensions on a polishing cloth, starting with a coarser
grit (e.g., 9 um) and moving to finer grits (e.g., 3 um, 1 um).

o Perform a final polish using a 0.05 pum colloidal silica suspension to achieve a mirror-like,
deformation-free surface.

e Etching:

o In a fume hood, immerse or swab the polished surface with Kroll's reagent for a few
seconds (typically 5-15 seconds).

o Immediately rinse the sample with water and then ethanol, and dry it with a stream of air.
The etching time may need to be optimized to reveal the microstructure clearly without
over-etching.

e Microscopic Analysis:

o Optical Microscopy: Examine the etched sample to observe the general microstructure,
including grain size, morphology, and the presence of any macroscopic defects like cracks
or pores.

o Scanning Electron Microscopy (SEM): Use SEM for higher magnification imaging of the
microstructure, such as the lamellar spacing in y-TiAl/az-TisAl colonies.

o Energy Dispersive X-ray Spectroscopy (EDS): Perform EDS analysis to determine the
elemental composition of different phases and to identify any elemental segregation.
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o Electron Backscatter Diffraction (EBSD): Use EBSD to analyze the crystallographic texture
and grain orientation, which can be highly anisotropic in LMD components.

e Phase Analysis:

o X-ray Diffraction (XRD): Perform XRD analysis on a polished, unetched sample to identify
the phases present (e.g., y-TiAl, az-TisAl, 3/B2) and their relative volume fractions.

Visualization (Continued)
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Caption: Interdependencies of LMD parameters, microstructure, and properties.
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To be continued with sections on Heat Treatment Protocols, Mechanical Testing Protocols, and
additional diagrams. | will now proceed to the next step to generate these sections. | will now
generate the final part of the application notes. This will include the detailed protocols for post-
deposition heat treatment and mechanical testing (tensile testing). | will also create a final
Graphviz diagram illustrating a typical heat treatment cycle for LMD TiAl components. The
information for these sections will be synthesized from the previously conducted searches,
focusing on details about heat treatment temperatures, durations, and standard procedures for
tensile testing of additively manufactured metals. If any critical details for these protocols are
missing, | will perform a final targeted search.

Continuing from the previous response:

Experimental Protocols (Continued)
Protocol for Post-Deposition Heat Treatment of LMD TiAl

Post-deposition heat treatment is essential for homogenizing the microstructure, relieving
residual stresses, and improving the mechanical properties, particularly ductility, of LMD TiAl
components. This protocol describes a typical two-stage heat treatment process involving Hot
Isostatic Pressing (HIP) followed by annealing.

3.3.1. Equipment and Materials

e Hot Isostatic Press (HIP): A HIP unit capable of reaching at least 1260°C and pressures up to
200 MPa, with a high-purity argon atmosphere.

e Vacuum/Inert Atmosphere Furnace: A furnace capable of reaching at least 1400°C with a
controlled cooling rate and a high-purity argon or vacuum environment.

e LMD Ti-48AI-2Cr-2Nb Component: The as-built component, removed from the substrate.
3.3.2. Procedure
o Hot Isostatic Pressing (HIP):

o Purpose: To close internal porosity and improve the metallurgical bonding between layers.

o Cycle:
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Place the as-built TIAI component inside the HIP vessel.

Pressurize the vessel with high-purity argon to approximately 100-150 MPa.

Heat the component to a temperature of 1200-1260°C.

Hold at the peak temperature and pressure for 2 to 4 hours.

Cool the component down to room temperature at a controlled rate within the HIP unit.

o Multi-Stage Annealing Heat Treatment:

o Purpose: To tailor the microstructure to achieve a desired balance of mechanical
properties (e.g., a duplex or fully lamellar microstructure).

o Cycle (Example for a Duplex Microstructure):

Place the HIPed component in the vacuum/inert atmosphere furnace.

» Heat the component to a temperature within the a+y phase field, for example, 1200-
1250°C.

» Hold at this temperature for 1 to 2 hours to allow for microstructural homogenization.

» Cool the component at a controlled rate (e.g., furnace cooling) to a lower annealing
temperature, for instance, 800-900°C.

» Hold at this second temperature for 2 to 6 hours for stabilization of the y phase.

» Finally, cool the component to room temperature. The cooling rate from the annealing
temperatures significantly influences the final lamellar spacing and grain size.

Protocol for Tensile Testing of LMD TiAl

This protocol outlines the procedure for performing uniaxial tensile testing on LMD TiAl
specimens according to ASTM E8/E8M standards, with considerations for additively
manufactured materials.[2][3][4][5]

3.4.1. Equipment and Materials
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e Universal Testing Machine (UTM): A calibrated UTM equipped with high-temperature
capabilities if elevated temperature testing is required.

o Extensometer: A high-precision extensometer suitable for measuring the small strains typical
of TiAl alloys.

o Tensile Test Specimens: Sub-size, dog-bone shaped specimens machined from the heat-
treated LMD TiAl component. The orientation of the specimens relative to the build direction
(e.g., vertical and horizontal) should be noted and tested separately to evaluate anisotropy.

e Machining: Wire EDM is recommended for extracting specimen blanks to minimize
machining-induced surface damage, followed by low-stress grinding and polishing of the
gauge section.

3.4.2. Procedure
e Specimen Preparation:

o Machine the tensile specimens from the heat-treated LMD component according to ASTM
E8/E8M specifications for sub-size specimens.[2][3][4]

o Carefully measure and record the dimensions of the gauge section for each specimen.

o Ensure a smooth surface finish on the gauge section to avoid premature failure from
surface defects.

o Test Setup:
o Install the appropriate grips in the UTM.

o Securely mount the tensile specimen in the grips, ensuring proper alignment to avoid
bending stresses.

o Attach the extensometer to the gauge section of the specimen.

e Testing:
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o Set the test parameters on the UTM control software, including the strain rate. A constant
crosshead speed is typically used.

o Begin the test, applying a uniaxial tensile load to the specimen.

o Record the load and displacement (from the extensometer) data continuously until the
specimen fractures.

o Data Analysis:
o Calculate the engineering stress and strain from the recorded load and displacement data.
o Plot the stress-strain curve.
o Determine the key mechanical properties:
» Ultimate Tensile Strength (UTS): The maximum stress reached during the test.
= Yield Strength (YS): Typically determined using the 0.2% offset method.
» Elongation to Failure: The percentage increase in the gauge length after fracture.

o Analyze the fracture surface using SEM to identify the fracture mode (e.qg., brittle
cleavage, translamellar, or interlamellar fracture).

Visualization (Continued)
Typical Heat Treatment Cycle for LMD TiAl
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Caption: A representative two-stage heat treatment cycle for LMD TiAl components.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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